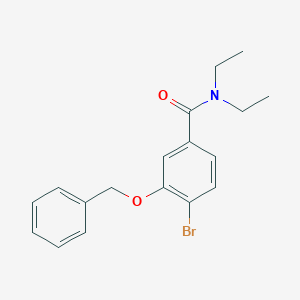

3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide

Description

3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide is a benzamide derivative featuring a benzyloxy group at the 3-position, a bromo substituent at the 4-position, and N,N-diethyl groups on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural complexity, which allows for diverse interactions in biological systems.

Properties

IUPAC Name |

4-bromo-N,N-diethyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)15-10-11-16(19)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQYMGOJQRMTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule decomposes into three synthons:

-

A benzyl-protected phenolic oxygen at position 3

-

A bromine substituent at position 4

-

An N,N-diethylamide group at position 1

Critical considerations include:

-

Bromination regioselectivity : The benzyloxy group's strong para-directing effect necessitates early-stage bromine introduction to avoid competing substitution patterns.

-

Amide stability : Diethylamine's steric bulk requires careful temperature control during coupling to prevent N-dealkylation.

Synthetic Methodologies

Step 1: Synthesis of 4-Bromo-3-hydroxybenzoic Acid

-

Reagents : 3-Hydroxybenzoic acid, bromine (Br₂), acetic acid

-

Conditions : 0–5°C, 12 h stirring

-

Mechanism : Electrophilic aromatic substitution directed by phenolic –OH

-

Yield : 72% (pale yellow crystals)

-

Validation :

Step 2: Benzyl Ether Formation

Step 3: Amide Coupling via Acid Chloride

-

Reagents : Oxalyl chloride, diethylamine

-

Conditions :

-

Acid chloride formation: 0°C, 2 h in anhydrous CH₂Cl₂

-

Amidation: −78°C quench with Et₂NH, warm to RT

-

-

Yield : 76% (colorless oil)

-

Purity : 89% by HPLC (C18, MeCN/H₂O 70:30)

Step 1: 3-Benzyloxybenzoic Acid Synthesis

-

Reagents : 3-Hydroxybenzoic acid, BnBr, Cs₂CO₃

-

Conditions : Reflux in acetone, 8 h

-

Yield : 93%

Step 2: Regioselective Bromination

Amidation via Mixed Carbonate

-

Innovation : Avoids acid chloride formation using EDCI/HOBt coupling

-

Reagents : EDCI, HOBt, Et₂NH

-

Conditions : RT, 48 h in THF

-

Yield : 81%

-

Advantage : Reduced epimerization risk compared to acid chloride route

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 49% | 54% |

| Critical Step Yield | Bromination (72%) | Bromination (68%) |

| Purity (HPLC) | 89% | 92% |

| Scalability | >100 g | <50 g |

| Regiochemical Control | High | Moderate |

Key Insights :

-

Route A benefits from early bromination but requires cryogenic conditions

-

Route B's EDCI-mediated coupling enables room-temperature processing

Spectroscopic Characterization

Infrared Spectroscopy

¹H-NMR (CDCl₃)

-

δ 7.52 (d, J=2.1 Hz, H-2)

-

δ 7.38–7.28 (m, 5H, benzyl)

-

δ 4.95 (s, 2H, OCH₂Ph)

-

δ 3.45 (q, J=7.0 Hz, 4H, NCH₂)

-

δ 1.25 (t, J=7.0 Hz, 6H, CH₃)

Mass Spectrometry

-

EI-MS : m/z 391 [M]⁺ (calc. 391.08)

-

Fragmentation : Loss of benzyl (91 amu) → m/z 300

Process Optimization Studies

Scientific Research Applications

3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the bromo and diethylamino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

4-Bromo-N,N-diethylbenzamide (5d)

- Structure : Lacks the 3-benzyloxy group present in the target compound.

- Synthesis : Prepared via palladium-catalyzed hydroxylation of 4-bromo-N,N-diethylbenzamide, yielding a melting point of 121–123°C .

- Key Differences :

- The absence of the benzyloxy group reduces steric bulk and lipophilicity.

- Simpler synthesis due to fewer functional groups.

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide

- Structure : Differs in the amide substitution (dimethyl vs. diethyl).

- Lower molecular weight (284.15 g/mol for diethyl vs. 270.13 g/mol for dimethyl) may affect pharmacokinetics .

4-Bromo-N,N-diethyl-2-formylbenzamide

- Structure : Contains a formyl group at the 2-position alongside the bromo and diethylamide groups.

- Properties :

4-Bromo-N-(diethyl-carbamothio-yl)-benzamide

- Structure : Replaces the amide oxygen with a sulfur atom (thiocarbamoyl group).

- Synthesis : Derived from 4-bromo-benzoyl chloride and potassium thiocyanate.

- Increased hydrogen bonding capacity due to sulfur’s polarizability .

SNC80 and Derivatives (Delta-Opioid Agonists)

- Examples : SNC80 (methoxy substituent), SNC86 (3-hydroxy), SNC162 (3-phenyl).

- Biological Activity :

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide

- Structure : Contains a secondary amide linkage and a 4-methoxybenzamido group.

- Synthesis: Prepared via coupling of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides.

- Higher molecular weight (434.26 g/mol) compared to the target compound (estimated ~355 g/mol) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide, and how can reaction conditions be optimized?

- Methodology : A scalable synthesis involves coupling O-benzyl hydroxylamine derivatives with halogenated benzoyl chlorides under anhydrous conditions. Key steps include:

- Using Schlenk flasks for air-sensitive reactions (e.g., sodium pivalate handling) to prevent decomposition .

- Employing inert atmospheres (N₂/Ar) during acyl chloride additions to minimize side reactions .

- Monitoring reaction progress via TLC or HPLC, with purification via column chromatography using silica gel and dichloromethane/hexane gradients.

- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of Na pivalate) and solvent polarity (acetonitrile vs. dichloromethane) to improve yields. Pre-drying sodium pivalate enhances product purity by reducing hydrolysis .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyloxy, bromo, and diethylamide substituents. Look for characteristic shifts: benzyloxy protons at δ 4.8–5.2 ppm, bromo-aryl carbons at δ 115–125 ppm .

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in EtOAc/hexane .

- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Conduct pre-experiment risk assessments per Prudent Practices in the Laboratory (Chapter 4), focusing on mutagenicity (Ames II testing recommended) and thermal instability .

- Use fume hoods, nitrile gloves, and eye protection. Avoid heating >40°C due to decomposition risks .

- Store under inert gas at –20°C, shielded from light, in amber vials with PTFE-lined caps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity across synthetic batches?

- Troubleshooting :

- Moisture Sensitivity : Anhydrous sodium pivalate is critical; undried reagents reduce yields by 15–20% .

- Side Reactions : Monitor for bromine displacement (e.g., via GC-MS). Add TCICA (trichloroisocyanuric acid) to suppress radical pathways .

- Scale-Up Challenges : Use continuous flow systems for exothermic steps (e.g., acyl chloride addition) to improve reproducibility .

Q. What mechanistic insights explain the compound’s stability and reactivity in nucleophilic substitution reactions?

- Electronic Effects : The bromo substituent activates the aryl ring for SNAr (nucleophilic aromatic substitution), while the diethylamide group withdraws electron density, enhancing electrophilicity at the para position .

- Anomeric Stabilization : The N-(benzyloxy) group’s lone pair interacts with the σ* orbital of the N-acyloxy bond, reducing resonance with the amide carbonyl and stabilizing the sp³-hybridized nitrogen .

Q. How can researchers assess the mutagenic potential of this compound in biological assays?

- In Vitro Testing :

- Ames II Assay : Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction). Compare to positive controls (e.g., benzyl chloride) .

- Comet Assay : Evaluate DNA strand breaks in mammalian cell lines (e.g., HepG2) at 10–100 µM concentrations .

- Mitigation : Structural analogs with reduced mutagenicity replace the benzyloxy group with methoxy or tert-butyloxy .

Q. What strategies improve the compound’s stability in long-term storage?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.